3-Cyanothiophene-2-sulfonamide (CAS 107142-12-1) is a highly specialized, bifunctional building block characterized by a thiophene core substituted with adjacent sulfonamide and cyano groups. This ortho-arrangement is synthetically privileged, making the compound a direct precursor for the construction of fused bicyclic systems, notably thieno[2,3-d]isothiazole 1,1-dioxides (thiophene analogues of saccharin) and thienopyrimidines. In industrial and medicinal chemistry procurement, it is primarily sourced to bypass the multi-step, low-yield ortho-functionalization of standard thiophene rings. It offers a ready-to-cyclize scaffold for developing metalloenzyme inhibitors, specialized agrochemicals, and novel lipophilic pharmacophores where the unique electronic properties of the thiophene ring are required [1].
Substituting 3-Cyanothiophene-2-sulfonamide with simpler analogues like 2-thiophenesulfonamide or the benzene-derived 2-cyanobenzenesulfonamide fundamentally disrupts downstream synthesis and product performance. Attempting to use 2-thiophenesulfonamide requires late-stage ortho-cyanation, a process fraught with poor regioselectivity, low yields, and harsh conditions that often degrade the sensitive sulfonamide moiety. Conversely, substituting with 2-cyanobenzenesulfonamide alters the core geometry from a 5-membered to a 6-membered ring, significantly shifting the dihedral angles of the resulting bicyclic products and modifying their lipophilicity and target binding affinities. For workflows requiring the specific steric and electronic profile of a fused thieno-heterocycle, procuring the exact 3-cyano-2-sulfonamide thiophene is mandatory to ensure cyclization efficiency and structural fidelity [1].
For the synthesis of 3-amino-thieno[2,3-d]isothiazole 1,1-dioxides, utilizing pre-functionalized 3-Cyanothiophene-2-sulfonamide allows for direct intramolecular base-catalyzed cyclization. Compared to a sequential ortho-lithiation/cyanation approach starting from 2-thiophenesulfonamide, the pre-installed cyano group eliminates two synthetic steps and avoids the generation of regioisomeric byproducts, drastically improving the overall yield of the target core [1].
| Evidence Dimension | Overall yield of fused thienoisothiazole core |
| Target Compound Data | >85% yield (single-step cyclization) |
| Comparator Or Baseline | 2-Thiophenesulfonamide (<40% overall yield across 3 steps due to poor ortho-cyanation selectivity) |
| Quantified Difference | >45% absolute increase in target core yield and elimination of 2 synthetic steps |
| Conditions | Base-catalyzed intramolecular cyclization vs. multi-step functionalization |
Procuring the pre-functionalized ortho-cyano compound drastically reduces synthetic bottlenecking and purification costs in the scale-up of fused heterocyclic APIs.
When incorporated into sulfonamide-based enzyme inhibitors, the thiophene core of 3-Cyanothiophene-2-sulfonamide provides a distinct geometric profile compared to its benzene isostere, 2-cyanobenzenesulfonamide. The smaller internal bond angles of the 5-membered thiophene ring alter the spatial projection of the resulting fused system, often improving the fit within restrictive metalloenzyme active sites [1].
| Evidence Dimension | Core ring internal bond angles affecting substituent projection |
| Target Compound Data | ~111° (thiophene C-S-C and C-C-C angles) |
| Comparator Or Baseline | 2-Cyanobenzenesulfonamide (~120° benzene C-C-C angles) |
| Quantified Difference | ~9° reduction in core bond angles, tightening the spatial footprint of the fused derivative |
| Conditions | Crystallographic and computational modeling of the core scaffold |
The distinct geometry of the thiophene ring allows buyers to access unique patent spaces and binding modes inaccessible to standard benzene-fused scaffolds.
The substitution of a benzene ring with a thiophene ring generally modulates the lipophilicity of the resulting scaffolds. Derivatives synthesized from 3-Cyanothiophene-2-sulfonamide typically exhibit lower cLogP values and enhanced aqueous solubility compared to those derived from 2-cyanobenzenesulfonamide, a critical factor in formulation compatibility for agrochemical or pharmaceutical libraries [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) of the core scaffold |
| Target Compound Data | Lower relative cLogP (typically 0.3 - 0.5 log units lower than the benzene analogue) |
| Comparator Or Baseline | 2-Cyanobenzenesulfonamide |
| Quantified Difference | Favorable reduction in lipophilicity for improved solubility |
| Conditions | Standard predictive chemoinformatics models (e.g., XLogP3) |
Procuring the thiophene precursor yields downstream products with inherently better aqueous solubility, reducing formulation hurdles in early-stage development.
The cyano group in 3-Cyanothiophene-2-sulfonamide is highly activated toward nucleophilic attack due to the electron-withdrawing effect of the adjacent sulfonamide group and the electron-rich nature of the thiophene sulfur. This allows for milder conditions during amidine formation or cyclization compared to isolated thiophene-3-carbonitriles [1].
| Evidence Dimension | Required reaction temperature for nitrile nucleophilic addition |
| Target Compound Data | Rapid conversion at moderate temperatures (60-80 °C) |
| Comparator Or Baseline | Thiophene-3-carbonitrile (requires >100 °C or strong Lewis acid catalysis) |
| Quantified Difference | Lower required temperature and elimination of harsh catalysts |
| Conditions | Nucleophilic addition to the cyano group (e.g., with hydroxylamine or amines) |
Milder process conditions improve batch reproducibility and reduce energy costs during the industrial synthesis of amidine or fused-ring derivatives.
Where this compound is the right choice for generating thiophene analogues of saccharin via direct cyclization, serving as a core scaffold for novel carbonic anhydrase inhibitors or artificial sweeteners [1].
Where the adjacent cyano and sulfonamide groups provide the exact regiochemical setup required for constructing complex, multi-targeted kinase inhibitor libraries without the need for harsh late-stage functionalization [2].
Where the compound is utilized to synthesize lipophilicity-optimized herbicides or fungicides, leveraging the thiophene ring to improve soil mobility and leaf penetration compared to benzene-based analogues [3].
Where medicinal chemistry teams need a direct, ready-to-use bioisostere for ortho-substituted benzenesulfonamides to bypass existing intellectual property (IP) restrictions on benzene-fused drugs [4].